molecular formula C11H16ClNO B1287043 3-Benzylmorpholine hydrochloride CAS No. 1172897-29-8

3-Benzylmorpholine hydrochloride

Cat. No.: B1287043
CAS No.: 1172897-29-8
M. Wt: 213.7 g/mol
InChI Key: YPBSZAVJNVJGHC-UHFFFAOYSA-N
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Description

3-Benzylmorpholine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemokine Receptor Antagonists

3-Benzylmorpholine derivatives have been explored for their potential as CCR3 chemokine receptor antagonists. These compounds, including closely related acyl and urea derivatives of 2-aminomethyl-4-benzylmorpholine, demonstrate high affinities in the 10 – 100 pM range. They are primarily researched for their potential applications in treating inflammatory diseases such as asthma and allergic rhinitis, with some compounds reaching Phase II clinical trials for these conditions (Expert Opinion on Therapeutic Patents, 2004).

Ring-Opening Polymerization

The compound has been used in the synthesis of a 3-benzylmorpholine-2,5-dione monomer from the natural amino acid l-phenylalanine. This monomer underwent ring-opening polymerization to create a well-defined poly(ester amide) homopolymer, hinting at its potential use in creating novel polyesteramides for drug delivery vehicles, especially for hydrophobic drugs featuring aromatic moieties (Macromolecular rapid communications, 2022).

Extraction of Uranium

N-Decanoylmorpholine, a derivative, has been utilized as a novel extractant for HNO3 and U(VI) from aqueous nitric acid media. This showcases its potential application in the nuclear industry, particularly in the extraction and processing of uranium (Nuclear Techniques, 2002).

Synthesis of Benzomorpholine Derivatives

The compound is instrumental in the synthesis of various benzomorpholine derivatives, which are crucial in pharmaceutical research and development. Techniques like controllable synthesis of 2- and 3-aryl-benzomorpholines, tandem amination/oxetane ring opening towards benzomorpholines, and intramolecular reductive amination strategies highlight the compound's versatility in organic chemistry and drug development processes (Chemical communications, 2020), (The Journal of organic chemistry, 2021), (Tetrahedron, 2010).

Safety and Hazards

When handling 3-Benzylmorpholine hydrochloride, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Properties

IUPAC Name

3-benzylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11;/h1-5,11-12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBSZAVJNVJGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.